molecular formula C12H12N2O2S B4045138 2-(1,3-thiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(1,3-thiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4045138
M. Wt: 248.30 g/mol
InChI Key: BJRMROHFZNCHNQ-UHFFFAOYSA-N
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Description

2-(1,3-thiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that features a thiazole ring fused with a hexahydro-1H-4,7-methanoisoindole structure

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-thiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, such as a thioamide and an α-haloketone, the thiazole ring can be synthesized through cyclization reactions.

    Construction of the Hexahydro-1H-4,7-methanoisoindole Core: This step may involve Diels-Alder reactions or other cycloaddition reactions to form the bicyclic structure.

    Final Assembly: The thiazole ring and the hexahydro-1H-4,7-methanoisoindole core are then coupled under specific conditions, possibly involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of efficient catalysts to speed up reactions.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-thiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, often used to modify the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can be used to introduce new functionalities.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce more saturated derivatives.

Mechanism of Action

The mechanism by which 2-(1,3-thiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Cellular Processes: Affecting processes such as cell division, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).

    Isoindole Derivatives: Compounds with the isoindole structure, such as phthalimide.

Uniqueness

2-(1,3-thiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its combination of the thiazole ring and the hexahydro-1H-4,7-methanoisoindole core, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-10-8-6-1-2-7(5-6)9(8)11(16)14(10)12-13-3-4-17-12/h3-4,6-9H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRMROHFZNCHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-thiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(1,3-thiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 3
2-(1,3-thiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 4
2-(1,3-thiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 5
2-(1,3-thiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 6
2-(1,3-thiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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